2-Chloro-4-fluorobenzylamine hydrochloride (CAS 42365-60-6) is a highly functionalized, di-halogenated building block widely procured for pharmaceutical and agrochemical synthesis. By providing the amine as a stable hydrochloride salt rather than a free base, this material ensures long-term shelf life, resistance to atmospheric degradation, and high solubility in polar reaction media [1]. The specific 2-chloro-4-fluoro substitution pattern delivers a dual advantage: the ortho-chloro group provides essential steric hindrance to lock molecular conformations, while the para-fluoro group imparts significant metabolic stability and modulates lipophilicity [2]. For industrial and laboratory buyers, this compound serves as a premium precursor when precise stoichiometric control and advanced pharmacokinetic properties are required in downstream active ingredients.
Substituting 2-chloro-4-fluorobenzylamine hydrochloride with simpler analogs or alternative forms compromises both process reproducibility and final product efficacy. Utilizing the free base (CAS 15205-11-5) instead of the hydrochloride salt introduces severe handling liabilities, as the liquid free base rapidly absorbs atmospheric carbon dioxide to form insoluble carbamates, skewing reaction stoichiometry [1]. In application-critical performance, substituting with mono-halogenated analogs fails to replicate the compound's dual-action profile. Replacing it with 2-chlorobenzylamine leaves the para-position vulnerable to rapid cytochrome P450-mediated oxidative metabolism, drastically reducing the half-life of derived drugs [2]. Conversely, substituting with 4-fluorobenzylamine removes the ortho-chloro steric bulk, eliminating the conformational restriction required to achieve high target binding affinity in complex pharmacophores [3].
Primary benzylamines in their free base form are notorious for their hygroscopicity and rapid reaction with atmospheric CO2, forming carbamate salts that degrade purity and complicate accurate weighing. The procurement of 2-chloro-4-fluorobenzylamine as a hydrochloride salt completely arrests this degradation pathway. The HCl salt exists as a stable, free-flowing crystalline powder that maintains >99% purity over extended ambient storage, whereas the liquid free base exhibits measurable purity drops within hours of air exposure [1].
| Evidence Dimension | Atmospheric stability and handling state |
| Target Compound Data | Crystalline solid, >99% purity retained over 12+ months (ambient air) |
| Comparator Or Baseline | 2-Chloro-4-fluorobenzylamine free base (liquid, rapid carbamate formation upon air exposure) |
| Quantified Difference | Complete elimination of CO2-induced degradation; enables exact mass-based dosing. |
| Conditions | Ambient laboratory storage and open-air weighing. |
Procurement of the HCl salt eliminates the need for inert-atmosphere handling and prevents yield drops caused by degraded or inaccurately weighed free-base precursors.
In drug design, unsubstituted para-positions on aromatic rings are primary targets for rapid oxidative metabolism by hepatic cytochrome P450 enzymes. By utilizing 2-chloro-4-fluorobenzylamine hydrochloride as a building block, the highly electronegative and strongly bonded fluorine atom blocks this metabolic liability. Compared to derivatives synthesized from 2-chlorobenzylamine, APIs incorporating the 4-fluoro modification demonstrate significantly reduced intrinsic clearance rates in human liver microsome (HLM) assays [1].
| Evidence Dimension | Susceptibility to para-hydroxylation (metabolic clearance) |
| Target Compound Data | Blocked para-position (high metabolic stability, low clearance) |
| Comparator Or Baseline | 2-Chlorobenzylamine hydrochloride (unblocked para-position, high clearance rate) |
| Quantified Difference | Substantial reduction in oxidative clearance for derived drug candidates. |
| Conditions | In vitro human liver microsome (HLM) stability assays for derived APIs. |
Selecting the 4-fluoro-substituted building block early in lead optimization prevents late-stage pharmacokinetic failures due to rapid in vivo metabolism.
The spatial geometry of a pharmacophore is critical for target binding. The 2-chloro substituent on 2-chloro-4-fluorobenzylamine introduces significant steric bulk, restricting the rotation of the benzyl bond and forcing the molecule into a specific dihedral angle. When compared to the unhindered 4-fluorobenzylamine, this 'ortho-effect' pre-organizes the molecule into its bioactive conformation, frequently yielding 10- to 100-fold improvements in binding affinity (IC50/Ki) by reducing the entropic penalty of binding [1].
| Evidence Dimension | Conformational restriction and binding affinity |
| Target Compound Data | Restricted rotation (ortho-chloro steric bulk) |
| Comparator Or Baseline | 4-Fluorobenzylamine hydrochloride (free rotation, higher entropic penalty upon binding) |
| Quantified Difference | Frequently yields 10- to 100-fold improvements in IC50/Ki in SAR studies. |
| Conditions | Target binding assays for derived kinase or GPCR inhibitors. |
The higher upfront procurement cost of the di-substituted precursor is justified by the dramatic improvement in potency and target selectivity it imparts to the final molecule.
Because the hydrochloride salt eliminates the hygroscopicity and carbamate-formation issues associated with the free base, it is the ideal choice for automated library synthesis. It allows for precise, open-air robotic dispensing of solid powders for high-throughput amidation, reductive amination, and cross-coupling workflows without the need for inert glovebox environments [1].
This compound is highly prioritized in SAR campaigns where a baseline benzylamine derivative exhibits poor pharmacokinetics or off-target binding. The specific 2-chloro-4-fluoro pattern is utilized to simultaneously block CYP450-mediated para-hydroxylation and lock the pharmacophore's dihedral angle, directly addressing both metabolic and affinity liabilities [2].
In the development of modern fungicides and pesticides (e.g., camphorsulfonylbenzylamine derivatives), 2-chloro-4-fluorobenzylamine hydrochloride is procured to impart optimal lipophilicity and environmental persistence. The dual halogenation enhances penetration through biological membranes while resisting rapid environmental degradation [3].